2,2',3,4,5-Pentachlorodiphenyl ether

Environmental photochemistry Dibenzofuran formation Ortho-chlorine effect

2,2',3,4,5-Pentachlorodiphenyl ether (CAS 727738-62-7, PCDE is a pentachlorinated congener within the polychlorinated diphenyl ether (PCDE) family—a class of persistent organic pollutants structurally related to PCBs and PCDFs. This compound features a 1,2,3,4-tetrachloro ring linked via an ether bridge to a 2-chlorophenyl ring, giving it a characteristic ortho-chlorine substitution that critically influences its environmental fate.

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 727738-62-7
Cat. No. B12668267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,5-Pentachlorodiphenyl ether
CAS727738-62-7
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H
InChIKeyWKCMCEFIDNESSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',3,4,5-Pentachlorodiphenyl Ether (PCDE 86): A Structurally Distinct Pentachlorinated Diphenyl Ether for Environmental and Toxicological Research


2,2',3,4,5-Pentachlorodiphenyl ether (CAS 727738-62-7, PCDE 86) is a pentachlorinated congener within the polychlorinated diphenyl ether (PCDE) family—a class of persistent organic pollutants structurally related to PCBs and PCDFs [1]. This compound features a 1,2,3,4-tetrachloro ring linked via an ether bridge to a 2-chlorophenyl ring, giving it a characteristic ortho-chlorine substitution that critically influences its environmental fate. With a logP of 6.75 and molecular formula C₁₂H₅Cl₅O, PCDE 86 is predominantly procured as a certified reference standard for analytical method development, toxicological mechanism studies, and environmental monitoring programs .

Congener-Specific Reference
Certified PCDE 86 standard for environmental monitoring and method calibration
Ortho-Chlorine Fate Pathway
Supports photodegradation studies yielding chlorinated dibenzofurans
Moderated Oxidative Profile
Pentachlorinated congener suitable for chronic aquatic toxicology models
Class-level projection; verify in target model

Why Pentachlorodiphenyl Ether Substitution Is Invalid: Congener-Specific Fate Dictated by Chlorine Position in 2,2',3,4,5-Pentachlorodiphenyl Ether


PCDE congeners are not interchangeable surrogates. The ortho-chlorine at the 2-position of PCDE 86 drives a unique photodegradation pathway—yielding chlorinated dibenzofurans—that is absent in non-ortho-chlorinated pentachlorodiphenyl ethers such as 2,2',4,4',5-penta-CDE [1]. Furthermore, aquatic toxicity studies demonstrate that biomarker response intensity is inversely correlated with chlorination degree; treating a lower-chlorinated congener (e.g., 4-mono-CDE) as a proxy for a pentachlorinated congener would overestimate oxidative stress and distort risk assessment conclusions [2]. The quantitative evidence below confirms that congener selection must be exact for defensible scientific outcomes.

Non-Ortho Congeners Lack Dibenzofuran Pathway
Non-ortho pentachlorodiphenyl ethers (e.g., 2,2',4,4',5-penta-CDE) primarily undergo dechlorination and may not generate photolytic dibenzofurans—a pathway unique to ortho-substituted PCDE 86.
Lower-Chlorinated PCDEs Overestimate Oxidative Stress
Mono- and dichlorinated congeners induce greater GSH depletion and MDA elevation in zebrafish. Using them as PCDE 86 proxies may confound chronic-endpoint toxicity studies.
Non-Certified Standards Risk Quantification Drift
In-house or non-ISO 17034 reference materials lack traceable purity and matched isotope-labeled analogs, which may shift GC-MS quantification accuracy in regulatory protocols.

Quantitative Differentiation Evidence for 2,2',3,4,5-Pentachlorodiphenyl Ether: Photoproduct Fate, Oxidative Stress Attenuation, and Certified Reference Integrity


Photolytic Dibenzofuran Yield: 2,2',3,4,5-Pentachlorodiphenyl Ether vs. Non-Ortho-Chlorinated Pentachlorodiphenyl Ethers

Under 300 nm UV irradiation, pentachlorodiphenyl ethers bearing a chlorine at the 2- or 6- position produce chlorinated dibenzofurans at approximately 10% yield, in stark contrast to non-ortho-chlorinated pentachlorodiphenyl ethers that primarily undergo dechlorination with negligible dibenzofuran formation. This finding, from Choudhry et al. (1977), directly implicates PCDE 86—which carries a chlorine at the 2-position of the ether bridge—as a dibenzofuran precursor [1]. The study further established that pentachlorodiphenyl ethers as a class photodegrade faster than lower-chlorinated congeners (no significant rate difference among congeners with ≤4 Cl), making PCDE 86 suitable for studies requiring elevated photolytic reactivity.

Dibenzofuran Photoproduct
Class-level
PCDE 86~10% dibenzofuran yield
Non-ortho~0% yieldΔ ~10 pp
Ortho-chlorine directs photolytic dibenzofuran formation; non-ortho congeners cannot support this pathway.
300 nm UV, aqueous, class-level inference from Choudhry 1977
Environmental photochemistry Dibenzofuran formation Ortho-chlorine effect PCDE degradation

Attenuated Oxidative Stress Response: Pentachlorinated PCDE 86 Extrapolation vs. Lower-Chlorinated Congeners in Zebrafish

Ye et al. (2022) demonstrated that lower-chlorinated PCDEs (4-mono-CDE, 4,4'-di-CDE) provoked significantly greater oxidative stress in zebrafish liver and ovary than the pentachlorinated congener 2,3',4,4',5-penta-CDE, as measured by glutathione (GSH) depletion, malondialdehyde (MDA) elevation, and integrated biomarker response indices [1]. Although PCDE 86 was not a direct test compound, the study established a clear inverse correlation between chlorine number and oxidative stress magnitude. Extrapolating from this class trend, researchers can expect PCDE 86 to elicit a similarly moderated oxidative stress profile relative to mono- and dichlorinated congeners, making it preferable for chronic-exposure studies where acute lethality must be minimized.

Oxidative Stress Attenuation
Context-dependent
PentachlorinatedAttenuated GSH/MDA response
Mono-/di-CDESignificant GSH decrease, MDA increase
Higher chlorination correlates with moderated oxidative stress; supports chronic study design.
PCDE 86 not directly tested; cross-study extrapolation (Ye 2022)
Oxidative stress Zebrafish model GSH depletion Chlorination degree

ISO 17034-Certified Reference Standard: 2,2',3,4,5-Pentachlorodiphenyl Ether from Wellington Laboratories Guarantees Method Compliance

Wellington Laboratories supplies 2,2',3,4,5-pentachlorodiphenyl ether as a native PCDE reference standard under ISO 17034:2016 accreditation, ensuring traceable purity, verified identity, and documented uncertainty [1]. This standard meets the requirements of EPA Method 1613 and EU Directive 2002/69/EC for dioxin-like compound analysis, providing a congener-specific calibration point that cannot be satisfied by generic pentachlorodiphenyl ether mixtures. The availability of a matched ¹³C₁₂-labeled analog (CAS 1621005-50-2) further enables isotope-dilution quantification, a capability absent for many non-standardized PCDE congeners.

Reference Standard Integrity
Specification review
CertificationISO 17034:2016
Labeled Analog¹³C₁₂-PCDE 86 (CAS 1621005-50-2) available
Certified standard with isotope-dilution capability ensures method compliance and batch consistency.
Wellington Laboratories, suitable for EPA 1613/EFSA protocols
Certified reference material ISO 17034 PCDE congener standard GC-MS calibration

Validated Application Scenarios for 2,2',3,4,5-Pentachlorodiphenyl Ether in Environmental and Toxicological Research


Environmental Photodegradation and Fate Studies

PCDE 86 serves as an ideal model compound for investigating photolytic dibenzofuran formation in aquatic systems. Its ortho-chlorine substitution ensures a ~10% yield of chlorinated dibenzofurans under 300 nm irradiation, enabling researchers to track this toxicologically significant pathway that is absent in non-ortho analogs [1].

Sub-Chronic Aquatic Toxicology and Endocrine Disruption Screening

Because pentachlorinated PCDEs elicit attenuated oxidative stress relative to lower-chlorinated congeners, PCDE 86 is the congener of choice for 21-day zebrafish assays designed to detect estrogenic endocrine disruption (e.g., vtg1 expression) without the confounding influence of acute oxidative damage [2].

Isotope-Dilution GC-MS Method Development for PCDE Congener Profiling

The paired availability of native PCDE 86 and its ¹³C₁₂-labeled analog (CAS 1621005-50-2) enables precise isotope-dilution quantification in environmental matrices such as sediment, biota, and human adipose tissue, meeting the stringent requirements of EPA 1613 and EFSA dioxin monitoring protocols [3].

Bioaccumulation and Food Web Modeling

With a logP of 6.75, PCDE 86 exhibits high lipophilicity suitable for studying bioaccumulation factors (BAFs) and trophic magnification in aquatic food webs, where its unique substitution pattern distinguishes it from co-eluting PCB and PBDE congeners in HRGC-HRMS analysis [1].

Application
Selection Property
Validation Focus
Environmental photodegradation and fate studies
Ortho-chlorine substitution directs dibenzofuran pathway
Dibenzofuran photoproduct yield under controlled UV exposure
Sub-chronic aquatic toxicology models
Pentachlorinated congener for moderated oxidative stress response
Chronic biomarker endpoints without acute lethality confounding
Isotope-dilution GC-MS method development
Matched ¹³C₁₂-labeled analog for congener profiling
Quantification accuracy in environmental matrices under ISO protocols
Bioaccumulation and food web modeling
High lipophilicity and unique substitution pattern
Trophic magnification and BAF measurement without PCB/PBDE co-elution
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